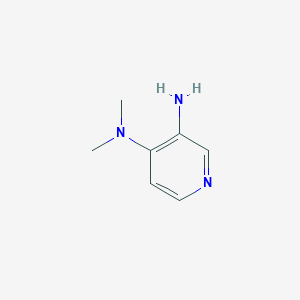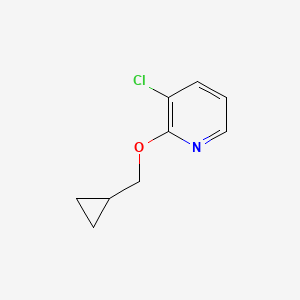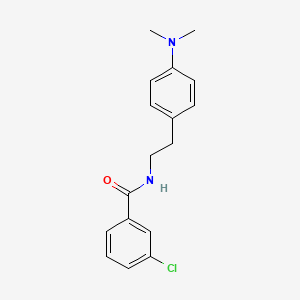![molecular formula C6H7N5O B2751417 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL CAS No. 30150-46-0](/img/structure/B2751417.png)
3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL” is a heterocyclic compound . It is part of the 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as “this compound”, involves the use of 3-amino-1,2,4-triazole . This compound is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles .Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis of novel derivatives of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. These studies aim to understand the compound's structural and spectral properties, contributing to the development of new materials with potential applications in various fields, including pharmaceuticals and materials science (Lahmidi et al., 2019).
Antibacterial Activity
Derivatives of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol have been evaluated for their antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings suggest that these compounds exhibit significant antibacterial potential, highlighting their relevance in developing new antimicrobial agents (Lahmidi et al., 2019).
Antifungal and Antimicrobial Applications
Further studies have synthesized compounds by three-component reactions involving 1H-1,2,4-triazol-3-amine, which were then evaluated for their in vitro antimicrobial and antifungal activities. These new substances contribute to the search for more effective treatments against microbial and fungal infections, demonstrating the versatility of this compound derivatives in medicinal chemistry (Komykhov et al., 2017).
Chemical Synthesis and Reactions
The compound and its related derivatives have been used in various chemical reactions, including the synthesis of polycyclic heterocycles, demonstrating their utility as building blocks in organic synthesis. These studies not only expand the chemical understanding of these compounds but also open new avenues for the development of novel materials with specific properties and applications (Pyatakov et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway. By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell death . This can have downstream effects on various cellular processes, including DNA replication and cell division .
Pharmacokinetics
Similar compounds have shown good bioavailability and distribution in the body
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit the growth of these cell lines significantly, with IC50 values in the nanomolar range .
Properties
IUPAC Name |
3-amino-8-methyl-6H-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-2-8-6(12)11-4(3)9-10-5(11)7/h2H,1H3,(H2,7,10)(H,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYPZUWAQPAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N2C1=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Phenylbenzo[c]isoxazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2751337.png)
![(2S,3As,6aS)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2751338.png)





![4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2751348.png)

![N1-(4-fluorophenethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2751351.png)

![5-(((6-ethylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2751355.png)
![2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2751356.png)
